1-(6-Cyclopropylpyridin-3-YL)ethan-1-one 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18733725
InChI: InChI=1S/C10H11NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-6,8H,2-3H2,1H3
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

1-(6-Cyclopropylpyridin-3-YL)ethan-1-one

CAS No.:

Cat. No.: VC18733725

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Cyclopropylpyridin-3-YL)ethan-1-one -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 1-(6-cyclopropylpyridin-3-yl)ethanone
Standard InChI InChI=1S/C10H11NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-6,8H,2-3H2,1H3
Standard InChI Key KVGTXHUZRHMVNS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN=C(C=C1)C2CC2

Introduction

1-(6-Cyclopropylpyridin-3-YL)ethan-1-one is an organic compound belonging to the class of pyridine derivatives. Its structure features a cyclopropyl group attached to a pyridine ring at the 6-position, which is further connected to an ethanone moiety. This compound has garnered significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one typically involves several methods, including multi-step reactions that require specific solvents and temperatures optimized for yield and purity. Reactions may be conducted in dimethylformamide or other polar solvents under controlled temperatures to facilitate cyclization and substitution reactions.

Chemical Reactivity

The chemical reactivity of 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one can be attributed to the presence of both the carbonyl group (from the ethanone moiety) and the nitrogen atom in the pyridine ring. Common reactions include nucleophilic addition to the carbonyl group and electrophilic substitution on the pyridine ring.

Potential Reactions

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.

  • Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although it is less reactive than other aromatic rings due to the electron-withdrawing effect of the nitrogen atom.

Biological Activities and Applications

1-(6-Cyclopropylpyridin-3-YL)ethan-1-one has been investigated for its potential biological activities, including interactions with enzymes or receptors. Preliminary findings suggest that this compound may interact with various protein targets, influencing pathways relevant to disease states.

Biological Activity Table

Biological ActivityPotential Targets
Enzyme InhibitionVarious enzymes involved in disease pathways
Receptor BindingSpecific receptors influencing biological pathways

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(6-Cyclopropylpyridin-3-YL)ethan-1-one, including positional isomers like 1-(5-Cyclopropylpyridin-3-YL)ethan-1-one and other pyridine derivatives. These compounds may exhibit different biological activities due to positional isomerism or variations in functional groups.

Similar Compounds Table

Compound NameStructure FeaturesUnique Aspects
1-(5-Cyclopropylpyridin-3-YL)ethan-1-oneCyclopropyl group at position 5Different biological activities due to positional isomerism
2,6-DiacetylpyridineTwo acetyl groups on a pyridine ringKnown for its use as a building block in organic synthesis

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